molecular formula C3H6BrNO2 B13138531 2-Amino-3-bromopropanoic acid

2-Amino-3-bromopropanoic acid

Cat. No.: B13138531
M. Wt: 167.99 g/mol
InChI Key: ORQLXCMGAMWKMJ-UHFFFAOYSA-N
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Description

2-Amino-3-bromopropanoic acid is an organic compound with the molecular formula C₃H₆BrNO₂. It is a derivative of alanine, where a bromine atom replaces one of the hydrogen atoms on the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-bromopropanoic acid can be synthesized through several methods. One common approach involves the bromination of alanine. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the reaction of acrylic acid with hydrogen bromide (HBr) under controlled conditions. This process is advantageous due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-bromopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-bromopropanoic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a reactive intermediate in various biochemical pathways. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromopropanoic acid is unique due to the presence of both an amino group and a bromine atom on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and biochemical research .

Properties

IUPAC Name

2-amino-3-bromopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQLXCMGAMWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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